
5-(Difluoromethyl)-2-methyl-2H-pyrazole-3-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents under controlled conditions. For example, the difluoromethylation can be achieved using difluorocarbene precursors in the presence of a base, such as potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of catalysts, such as transition metal complexes, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for drug design .
Medicine
In medicine, derivatives of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol are investigated for their potential therapeutic effects. These derivatives may exhibit antifungal, antibacterial, or anticancer activities, depending on the specific modifications made to the pyrazole ring .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as fungicides and herbicides. Its ability to interact with biological targets in plants and fungi makes it a valuable component in crop protection products .
Mechanism of Action
The mechanism of action of (3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in antifungal applications, the compound may inhibit the activity of succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial respiratory chain. By binding to the active site of SDH, the compound disrupts the energy production process in fungal cells, leading to their death .
Comparison with Similar Compounds
Similar Compounds
(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid): This compound shares the difluoromethyl and pyrazole core but differs in the position and type of functional groups.
(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide): Similar core structure with a carboxamide group instead of a hydroxymethyl group.
Uniqueness
(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and hydroxymethyl groups allows for versatile chemical transformations and potential bioactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H8F2N2O |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
[5-(difluoromethyl)-2-methylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C6H8F2N2O/c1-10-4(3-11)2-5(9-10)6(7)8/h2,6,11H,3H2,1H3 |
InChI Key |
SEJIZZKAZFEJSG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


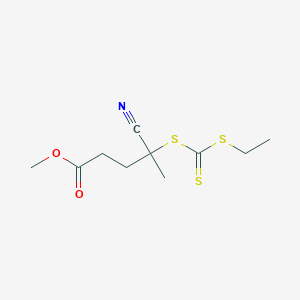
![8-(2-Fluorobenzyl)imidazo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B12985728.png)
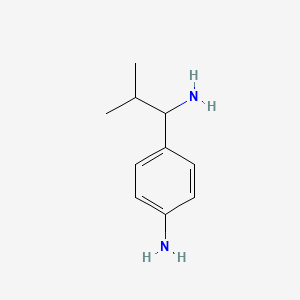
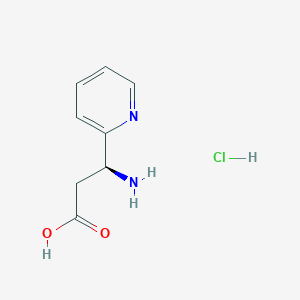

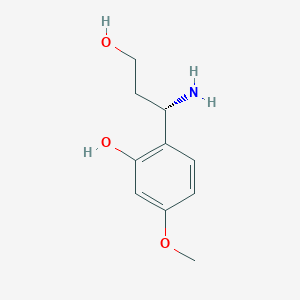
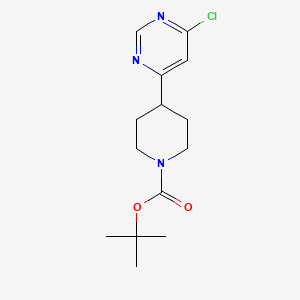


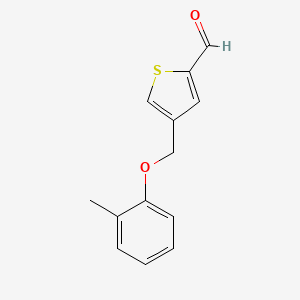
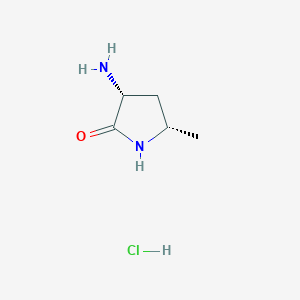

![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)-N,N-dimethylethan-1-amine](/img/structure/B12985811.png)
